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molecular formula C8H12ClNO B3386856 3-Hydroxymethyl-2-methylaniline hydrochloride CAS No. 76350-88-4

3-Hydroxymethyl-2-methylaniline hydrochloride

Cat. No. B3386856
M. Wt: 173.64 g/mol
InChI Key: VODBTCPLHMEMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238505

Procedure details

Concentrated hydrochloric acid (5.2 ml) was slowly added to a stirred and refluxing mixture of 41.8 g (0.25 mole) of 2-methyl-3-nitrophenylmethanol, 85.0 g of iron powder, and 100 ml of 50% aqueous ethanol. Refluxing and stirring was continued for 2 hours, then the mixture was made just basic by the addition of a 15% ethanolic solution of potassium hydroxide. The hot mixture was filtered through diatomaceous earth, and the filter cake was washed with ethanol. The ethanol washings were combined with the filtrate, and the whole was made acidic with hydrogen chloride and allowed to stand for 16 hours. The solution was concentrated under reduced pressure to give a residue. Hexane was added and the water-hexane azeotrope was removed by distillation. The azeotropic distillation was repeated twice to give an undetermined amount of 3-hydroxymethyl-2-methylaniline hydrochloride, which was used in the next reaction in this sequence without further characterization.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:12][OH:13].C(O)C.[OH-].[K+]>[Fe].CCCCCC>[ClH:1].[OH:13][CH2:12][C:4]1[C:3]([CH3:2])=[C:8]([CH:7]=[CH:6][CH:5]=1)[NH2:9] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
41.8 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CO
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
85 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake was washed with ethanol
WAIT
Type
WAIT
Details
to stand for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
the water-hexane azeotrope was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The azeotropic distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.OCC=1C(=C(N)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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